3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
Description
This compound (CAS: 2415555-24-5, molecular formula: C₁₉H₂₀F₃N₇, molecular weight: 403.40 g/mol) features a pyridazine core substituted with a 3,5-dimethylpyrazole group at position 3 and a piperazine-linked 3-(trifluoromethyl)pyridine moiety at position 6 . The trifluoromethyl (CF₃) group on the pyridine ring enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7/c1-13-12-14(2)29(26-13)17-6-5-16(24-25-17)27-8-10-28(11-9-27)18-15(19(20,21)22)4-3-7-23-18/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYHUUDUXGHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of Leishmania parasites, making it a promising target for antileishmanial drugs.
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the active site of the enzyme. This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction. The binding of the compound to the enzyme likely inhibits its activity, thereby disrupting the survival and proliferation of the parasites.
Biochemical Pathways
The compound affects the biochemical pathway involving LmPTR1. By inhibiting the activity of this enzyme, the compound disrupts the metabolic processes necessary for the survival and proliferation of Leishmania parasites. The downstream effects of this disruption are likely detrimental to the parasites, leading to their eventual death.
Pharmacokinetics
Similar compounds have been shown to have high solubility, which could potentially enhance their bioavailability.
Result of Action
The result of the compound’s action is the inhibition of LmPTR1, leading to the disruption of essential metabolic processes in Leishmania parasites. This disruption likely results in the death of the parasites, thereby exerting an antileishmanial effect.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound, thereby influencing its efficacy. Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its action.
Comparaison Avec Des Composés Similaires
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its closest analogues:
Substituent Analysis
- Trifluoromethyl (CF₃) vs. Fluorine (F): The CF₃ group in the target compound confers greater electronegativity and lipophilicity compared to the fluorine in the pyrimidine analogue . This enhances membrane permeability and resistance to oxidative metabolism.
- Pyridine vs. Pyrimidine: The target’s pyridine ring offers a larger aromatic surface for hydrophobic interactions, while the pyrimidine in the analogue may engage in stronger hydrogen bonding due to additional nitrogen atoms .
- Piperazine Linker vs.
Potential Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
